3-(3-Chloro-3-butenyl)benzoic acid
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Description
“3-(3-Chloro-3-butenyl)benzoic acid” is a chemical compound with the molecular formula C11H11ClO2 . It has a molecular weight of 210.66 .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(3-Chloro-3-butenyl)benzoic acid” are not mentioned in the sources retrieved, benzylic compounds are known to undergo various reactions . These include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Chloro-3-butenyl)benzoic acid” include a density of 1.21g/cm3 and a boiling point of 350.8ºC at 760 mmHg . The melting point and other specific properties are not provided in the sources retrieved .Scientific Research Applications
Antimicrobial and Molluscicidal Activities
One significant application of benzoic acid derivatives, which includes compounds structurally related to 3-(3-Chloro-3-butenyl)benzoic acid, is their antimicrobial and molluscicidal properties. For example, prenylated benzoic acid derivatives isolated from Piper aduncum leaves showed significant antibacterial activities and were effective as molluscicides (Orjala et al., 1993).
Synthetic Applications in Organic Chemistry
3-(3-Chloro-3-butenyl)benzoic acid and its derivatives have also found applications in organic synthesis. For instance, 4,4'-Bis(dichloroiodo)biphenyl and similar compounds have been used as recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds, indicating their utility in chemical synthesis (Yusubov et al., 2004).
Magnetic Properties and Crystallography
In the field of crystallography and magnetism, benzoic acid derivatives like 3-(N-tert-butyl-N-aminoxyl)benzoic acid have been studied for their crystal structure and magnetic properties. These compounds display interesting behavior such as antiferromagnetic downturn at lower temperatures (Baskett & Lahti, 2005).
Thermodynamic Studies
Studies on benzoic acid and chlorobenzoic acids, including derivatives similar to 3-(3-Chloro-3-butenyl)benzoic acid, have provided essential data for process design in pharmaceutical research. These studies involve thermodynamic phase behavior and solubility in different solvents (Reschke et al., 2016).
properties
IUPAC Name |
3-(3-chlorobut-3-enyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7H,1,5-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJUVUIQGNJNKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641262 |
Source
|
Record name | 3-(3-Chlorobut-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-3-butenyl)benzoic acid | |
CAS RN |
732249-18-2 |
Source
|
Record name | 3-(3-Chlorobut-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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